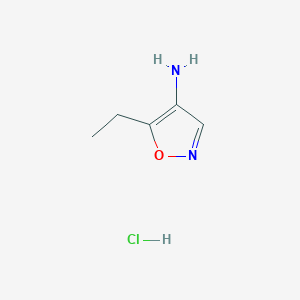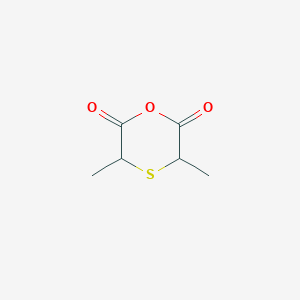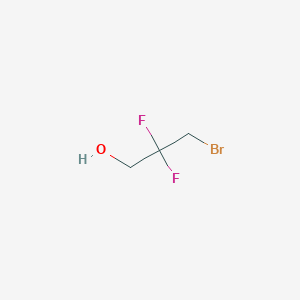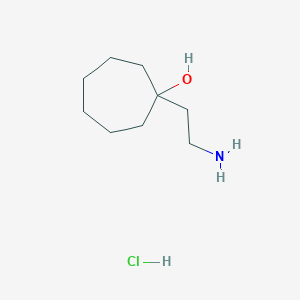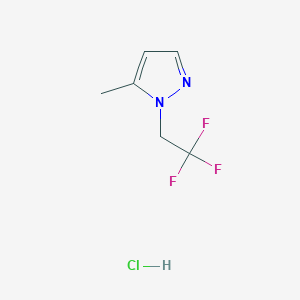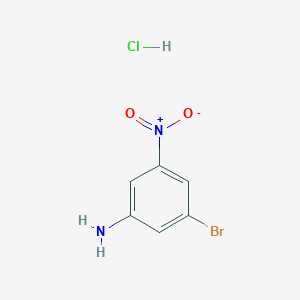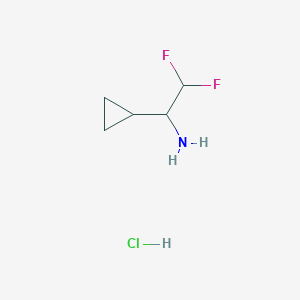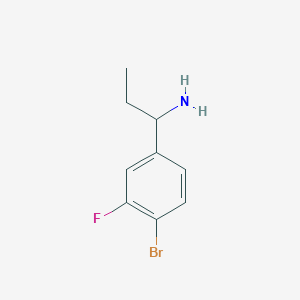
1-(4-Bromo-3-fluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Advanced Material Synthesis
- Polymeric Fluorescence Emission : Research on nitrogen-containing organic compounds, including amine groups, has revealed new types of fluorescence emissions. Such materials, notably poly(amido amine) (PAMAM) dendrimers, show promising applications in the biomedical field due to their biocompatibility and unique fluorescent properties, which could be applicable for imaging and diagnostic purposes (Wang Shao-fei, 2011).
Environmental Science
- PFAS Removal : Amines, particularly amine-functionalized sorbents, have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Their mechanism involves electrostatic interactions, hydrophobic interactions, and the influence of sorbent morphology, suggesting that amine-functionalized materials could be beneficial for water purification technologies (M. Ateia et al., 2019).
Catalysis
- Reductive Amination : Transition-metal-catalyzed reductive amination processes employing hydrogen have been extensively investigated, demonstrating the role of amine functionalities in synthesizing primary, secondary, and tertiary alkyl amines. This process is crucial in the production of fine chemicals and pharmaceuticals, indicating that compounds with amine functionalities, similar to 1-(4-Bromo-3-fluorophenyl)propan-1-amine, could serve as substrates or intermediates in catalytic synthesis reactions (T. Irrgang & R. Kempe, 2020).
Biomedical Applications
- Bio-Adhesives : Inspired by mussel adhesive proteins, catechol-conjugated chitosan, which contains primary amine groups, has been developed for biomedical applications due to its excellent hemostatic ability and tissue adhesion. This suggests that amine-functionalized compounds could be utilized in developing new bio-adhesive materials for medical use (J. Ryu et al., 2015).
Propriétés
IUPAC Name |
1-(4-bromo-3-fluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYZBAKRHAVNAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorophenyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


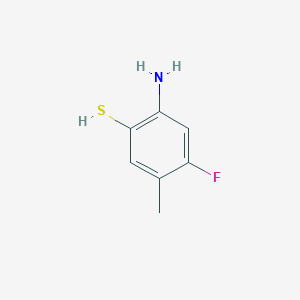

propylamine](/img/structure/B1381508.png)
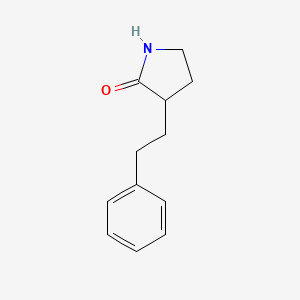
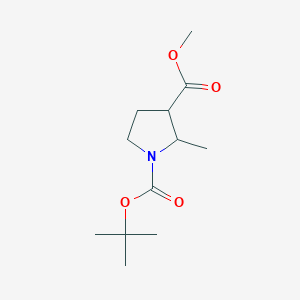
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
